molecular formula C16H24BrNO3 B1293081 2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide CAS No. 1119451-48-7

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide

Cat. No. B1293081
CAS RN: 1119451-48-7
M. Wt: 358.27 g/mol
InChI Key: YMMQCCMNKOORRE-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" is a brominated butanamide derivative with potential applications in various fields of chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of a brominated furan derivative is described, where selective bromination is achieved using N-bromosuccinimide . Similarly, the synthesis of a brominated coumarin-based compound is reported, which involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . These methods could potentially be applied to the synthesis and analysis of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using X-ray crystallography. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, which could be analogous to the structural analysis required for "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The papers describe reactions such as hydrolysis , polymerizations , and reactions with nucleophilic agents . These reactions are indicative of the reactivity of brominated butanamide derivatives and can shed light on the potential chemical behaviors of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" can be inferred from related compounds. For example, the solubility, melting point, and stability can be influenced by the presence of bromine and the diethoxyphenyl group. The papers do not directly provide data on the physical properties of the compound , but the methodologies used for characterizing similar compounds can be applied .

Scientific Research Applications

Synthesis of Alkyl Derivatives

Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates undergo selective bromination, reacting with secondary amines to form tertiary amines, with sodium butylthiolate to form corresponding sulfides, and with potassium thiocyanate to yield mixtures of thiocyanate and isothiocyanate. The reaction with phenolate or alcoholate ions leads to decomposition of the bromomethylfurans (Pevzner, 2003).

Electroreductive Cyclization

Ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and its analogs undergo electroreductive cyclization catalyzed by nickel(I) tetramethylcyclam, leading to cyclic products. This process involves one-electron cleavage of the carbon–bromine bond to form radical intermediates that undergo cyclization (Esteves et al., 2005).

Medicinal Chemistry Applications

Antidiabetic Agents

The synthesis of 2-bromo-N-phenyl/arylacetamides followed by their reaction with nucleophilic 1,3,4-oxadiazole-2-thiol analogs leads to a range of N-substituted derivatives with antidiabetic potential. These compounds show significant α-glucosidase enzyme inhibition, suggesting potential as lead molecules for antidiabetic drug development (Nazir et al., 2018).

Advanced Material Synthesis

Fluorescent ATRP Initiator

The synthesis and characterization of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrate its efficiency as a fluorescent ATRP initiator. This compound's crystal structure analysis confirms its potential in polymer chemistry for initiating atom transfer radical polymerization (ATRP), providing a pathway for creating novel polymeric materials with specific properties (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3/c1-4-13(17)16(19)18-10-9-12-7-8-14(20-5-2)15(11-12)21-6-3/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMQCCMNKOORRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC(=C(C=C1)OCC)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232977
Record name 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide

CAS RN

1119451-48-7
Record name 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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